molecular formula C21H18BrN5O2 B10928662 4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole

Cat. No.: B10928662
M. Wt: 452.3 g/mol
InChI Key: AGPUTQNTAOSKTA-UHFFFAOYSA-N
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Description

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This specific compound is characterized by the presence of bromine, methylphenyl groups, and a nitro-substituted pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Pyrazole Core: The initial step involves the formation of the pyrazole core through the reaction of hydrazine with a 1,3-diketone.

    Bromination: The pyrazole core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position.

    Substitution with Methylphenyl Groups:

    Attachment of the Nitro-Pyrazole Moiety: The final step involves the attachment of the nitro-substituted pyrazole moiety through a nucleophilic substitution reaction, using a suitable leaving group and base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino-substituted pyrazoles.

    Substitution: Formation of various substituted pyrazoles depending on the nucleophile used.

Scientific Research Applications

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the pyrazole core may bind to specific protein targets, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole is unique due to the combination of bromine, methylphenyl groups, and a nitro-substituted pyrazole moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C21H18BrN5O2

Molecular Weight

452.3 g/mol

IUPAC Name

4-bromo-3,5-bis(4-methylphenyl)-1-[(4-nitropyrazol-1-yl)methyl]pyrazole

InChI

InChI=1S/C21H18BrN5O2/c1-14-3-7-16(8-4-14)20-19(22)21(17-9-5-15(2)6-10-17)26(24-20)13-25-12-18(11-23-25)27(28)29/h3-12H,13H2,1-2H3

InChI Key

AGPUTQNTAOSKTA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C(=NN2CN3C=C(C=N3)[N+](=O)[O-])C4=CC=C(C=C4)C)Br

Origin of Product

United States

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